Diphenyl[4-(trifluoromethyl)phenyl]phosphine
Description
Properties
Molecular Formula |
C19H14F3P |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
diphenyl-[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C19H14F3P/c20-19(21,22)15-11-13-18(14-12-15)23(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H |
InChI Key |
XDRGHRGPMXAABY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation via Reaction of Tetraphenyldiphosphine with Trifluoroiodomethane
One classical approach to preparing diphenyltrifluoromethylphosphine (a close analog to diphenyl[4-(trifluoromethyl)phenyl]phosphine) involves the reaction of tetraphenyldiphosphine with trifluoroiodomethane (CF3I). This method was described in early organophosphorus chemistry literature and provides insights into the reactivity of trifluoromethyl radicals with phosphorus-phosphorus bonds.
- Procedure : Tetraphenyldiphosphine is heated with excess trifluoroiodomethane at approximately 185 °C in a sealed tube for 12 hours. Alternatively, ultraviolet irradiation can initiate the reaction at lower temperatures.
- Mechanism : The reaction proceeds via cleavage of the weak P–P bond in tetraphenyldiphosphine by CF3 radicals generated from CF3I, resulting in the formation of diphenyltrifluoromethylphosphine and diphenyliodophosphine as byproducts.
- Yield and Purification : The product is isolated by removal of volatile materials and purified by vapor phase chromatography. Yields are moderate, and the product is typically an involatile liquid.
- Advantages : This method exploits the radical reactivity of trifluoroiodomethane and the relatively weak P–P bond (bond energy ~50 kcal/mol), allowing selective functionalization.
- Limitations : Requires high temperature or UV irradiation, and the reaction mixture contains side products that complicate purification.
Synthesis from Diphenylchlorophosphine or Triphenylphosphine with Trifluoroiodomethane
Alternative routes involve the direct reaction of diphenylchlorophosphine or triphenylphosphine with trifluoroiodomethane at elevated temperatures (185–200 °C).
- Procedure : Diphenylchlorophosphine or triphenylphosphine is heated with excess CF3I under inert atmosphere at high temperatures.
- Yield : These methods typically afford lower yields (~20%) compared to the tetraphenyldiphosphine route.
- Advantages : Simpler starting materials; no need to prepare tetraphenyldiphosphine.
- Disadvantages : Lower yields and potential formation of side products.
- Mechanism : Likely involves radical substitution at the phosphorus center, facilitated by the electrophilic CF3I species.
Metalation of 4-Bromobenzotrifluoride Followed by Reaction with Phosphorus Trichloride
A widely used synthetic strategy for triarylphosphines bearing trifluoromethyl-substituted aryl groups involves metalation of the corresponding aryl halide followed by reaction with phosphorus trichloride (PCl3).
- Procedure :
- 4-Bromobenzotrifluoride is dissolved in anhydrous diethyl ether under nitrogen at 0 °C.
- n-Butyllithium (2.5 M in hexane) is added dropwise to generate the aryllithium intermediate.
- After stirring, phosphorus trichloride is added slowly to form the triarylphosphine chloride intermediate.
- The reaction mixture is warmed to room temperature and stirred for several hours.
- Workup includes quenching with dilute hydrochloric acid, washing, drying, and concentration.
- Purification involves precipitation and recrystallization to remove phosphine oxide impurities.
- Yield : Approximately 35% isolated yield after purification.
- Advantages : Straightforward synthesis from commercially available aryl bromides; scalable.
- Disadvantages : Use of strong bases and moisture-sensitive intermediates; moderate yields.
- Notes : Side products such as triarylphosphine oxides are common and require removal by recrystallization.
Metal-Free P-Arylation Using Diaryliodonium Salts
Recent advances in organophosphorus chemistry have introduced metal-free methods for the synthesis of triarylphosphines, including those with trifluoromethyl substituents, via P-arylation of secondary phosphines using diaryliodonium salts.
- Methodology :
- Secondary phosphines (e.g., diphenylphosphine) are reacted with diaryliodonium salts bearing 4-(trifluoromethyl)phenyl groups.
- The reaction proceeds under mild conditions without transition metal catalysts.
- The process involves nucleophilic attack of the phosphorus center on the hypervalent iodine reagent, forming the P–Ar bond.
- Subsequent in situ oxidation yields the corresponding phosphine oxides, which can be reduced to phosphines.
- Advantages :
- Avoids use of toxic or expensive transition metals.
- Mild reaction conditions with good functional group tolerance.
- Easier purification due to absence of metal residues.
- Limitations :
- Requires preparation or availability of diaryliodonium salts.
- Yields and scalability depend on substrate and reagent quality.
- Research Findings :
Reduction of Triphenylphosphine Oxide Derivatives
This compound can also be prepared by reduction of the corresponding phosphine oxide.
- Reduction Agents :
- Aluminum hydride complexes such as AlH3(triethylamine) in hexane.
- Other hydride donors under inert atmosphere and Schlenk conditions.
- Procedure :
- Triphenylphosphine oxide derivatives are dissolved in dry hexane.
- The reducing agent is added at room temperature.
- Reaction progress is monitored by TLC or GC.
- After completion, the mixture is filtered and purified by silica gel chromatography.
- Yield : Up to 88% yield reported for similar triarylphosphine derivatives.
- Notes : This method is useful for obtaining pure phosphines from their oxide precursors, which are often easier to handle and purify.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Tetraphenyldiphosphine + CF3I | Tetraphenyldiphosphine, trifluoroiodomethane | 185 °C, 12 h or UV irradiation | Moderate | Radical pathway, selective | High temp/UV, side products |
| Diphenylchlorophosphine + CF3I | Diphenylchlorophosphine, CF3I | 185–200 °C | ~20 | Simple reagents | Low yield, side products |
| Aryllithium from 4-bromobenzotrifluoride + PCl3 | 4-Bromobenzotrifluoride, n-BuLi, PCl3 | 0 °C to RT, inert atmosphere | 35 | Scalable, straightforward | Moisture sensitive, moderate yield |
| Metal-free P-arylation with diaryliodonium salts | Secondary phosphine, diaryliodonium salt | RT to 60 °C, THF | Good | Mild, metal-free, functional group tolerant | Requires diaryliodonium salts |
| Reduction of phosphine oxides | Phosphine oxide derivative | AlH3(NEt3), hexane, RT | Up to 88 | High yield, clean reduction | Requires oxide precursor, inert atmosphere |
Summary and Professional Insights
The preparation of this compound involves several synthetic strategies, each with unique advantages and limitations:
- The radical-mediated reaction of tetraphenyldiphosphine with trifluoroiodomethane is historically significant and highlights the reactivity of P–P bonds but requires harsh conditions.
- The metalation of 4-bromobenzotrifluoride followed by PCl3 reaction is a classical organolithium approach offering moderate yields and scalability.
- The metal-free P-arylation using diaryliodonium salts represents a modern, mild, and environmentally friendly method, avoiding transition metals and enabling functional group tolerance.
- Reduction of phosphine oxides provides a reliable route to pure phosphines from stable oxide precursors, often used as a final step in synthesis.
Choice of method depends on available starting materials, desired scale, purity requirements, and environmental considerations. Recent advances in metal-free methodologies are particularly promising for sustainable and efficient synthesis of trifluoromethyl-substituted triarylphosphines.
Chemical Reactions Analysis
Types of Reactions: Diphenyl[4-(trifluoromethyl)phenyl]phosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, where the phosphine group can be replaced by other nucleophiles.
Coordination: It acts as a ligand, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents include alkyl halides and aryl halides under basic conditions.
Coordination: Transition metals like palladium, platinum, and rhodium are often used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Diphenyl[4-(trifluoromethyl)phenyl]phosphine is a phosphine compound utilized as a ligand in transition metal catalysis because of its ability to form stable complexes with transition metals . A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex . Transition metal catalysis involves the use of transition metals to catalyze chemical reactions, enabling a variety of transformations in organic synthesis .
Scientific Research Applications
This compound has applications in chemoselective reduction and organic synthesis .
Chemoselective Reduction
- This compound can be used in the reduction of phosphine oxides to corresponding phosphines .
- 1,3-diphenyl-disiloxane (DPDS) selectively reduces both secondary and tertiary phosphine oxides, even in the presence of aldehyde, nitro, ester, α,β-unsaturated carbonyls, azocarboxylates, and cyano functional groups .
- A catalytic Brønsted acid can be included to reduce the activation barrier, leading to silane-mediated reduction of acyclic phosphine oxides at room temperature .
Organic Synthesis
- As a raw material and intermediate, Tris[4-(trifluoromethyl)phenyl]phosphine can be used in organic synthesis, pharmaceuticals, and agrochemicals .
- Chiral phosphoric acid can catalyze the enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides for the construction of chiral α-amino diarylphosphine oxides .
- The phosphine products are suitable for transforming to chiral (thio)ureas, which might be employed as chiral ligands or catalysts with potential applications in asymmetric catalysis .
- It can be used for the C6-phosphorylation protocol for pyrrolo[2,3-d]pyrimidine derivatives with various H-phosphine oxides induced by visible light .
Environmental Concerns
Mechanism of Action
The mechanism by which Diphenyl[4-(trifluoromethyl)phenyl]phosphine exerts its effects is primarily through its function as a ligand. It coordinates with transition metals, forming stable complexes that facilitate various catalytic processes. The trifluoromethyl group enhances the electron-withdrawing properties of the ligand, thereby increasing the electrophilicity of the metal center and improving the efficiency of catalytic reactions .
Comparison with Similar Compounds
Structural and Steric Effects
The trifluoromethyl group significantly impacts molecular packing and steric bulk compared to other substituents:
- Hydrogen or Fluorine Substitutents : Compounds like diphenyl(4-fluorophenyl)phosphine exhibit higher packing compactness due to the smaller volume of fluorine or hydrogen, whereas the trifluoromethyl group reduces packing efficiency .
- Chlorinated Analogs : Chlorobis[4-(trifluoromethyl)phenyl]phosphine () shares the -CF₃ substituent but replaces one phenyl group with chlorine, altering reactivity in metal coordination .
- Triphenylphosphine (PPh₃) : The absence of -CF₃ in PPh₃ results in lower steric hindrance and weaker electron-withdrawing effects, limiting its utility in reactions requiring robust electron-deficient ligands .
Table 1: Steric and Packing Properties
| Compound | Substituent Volume | Packing Compactness | Key Structural Feature |
|---|---|---|---|
| Diphenyl[4-(trifluoromethyl)phenyl]phosphine | High | Low | Bulky -CF₃ group |
| Diphenyl(4-fluorophenyl)phosphine | Low | High | Compact F substituent |
| Triphenylphosphine | Moderate | Moderate | No electron-withdrawing groups |
Electronic Properties
The -CF₃ group strongly withdraws electrons, influencing ligand-metal interactions:
- Phosphine-Borane Derivatives: B-(4-trifluoromethyl)phenyl tricyclopropylphosphine–borane () leverages -CF₃ to enhance hydrophobic interactions in ligand-binding pockets, outperforming analogs with 3-CF₃ or non-fluorinated phenyl groups .
- Chiral Ligands : Compared to DIPAMP or DIOP (C₂-symmetric bisphosphines), the -CF₃ group in this compound provides distinct electronic tuning for asymmetric hydrogenation, though enantioselectivity may vary .
Table 2: Functional Comparison
| Compound | Key Application | Advantage Over Similar Compounds |
|---|---|---|
| This compound | Catalysis, hydrophobic ligands | Enhanced electron withdrawal, steric bulk |
| B-(4-CF₃-phenyl)tricyclopropylphosphine–borane | PR antagonists | Optimized hydrophobic cavity interactions |
| TSPO1 | OLED host materials | High triplet energy (2.88 eV) |
Biological Activity
Diphenyl[4-(trifluoromethyl)phenyl]phosphine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
This compound contains a phosphine group attached to two phenyl rings, one of which has a trifluoromethyl substituent. This trifluoromethyl group is known for enhancing the lipophilicity and biological activity of compounds. The presence of fluorine atoms can influence the electronic properties, making the compound a candidate for various biological applications.
Enzyme Inhibition
- Cholinesterase Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have shown that derivatives of phosphines with trifluoromethyl groups can exhibit moderate inhibition against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. For instance, certain derivatives demonstrated IC50 values of 10.4 μM for AChE and 7.7 μM for BChE, indicating significant potential for therapeutic applications against cholinergic dysfunctions .
- Topoisomerase Inhibition : Recent research has indicated that phosphine oxide derivatives related to this compound show promise as topoisomerase I inhibitors. These compounds exhibited higher inhibition values than standard treatments at extended incubation periods, suggesting their potential as anticancer agents .
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the effectiveness of this compound and its derivatives. Notably, some derivatives demonstrated selective cytotoxicity against cancer cells while sparing non-cancerous cells, indicating a favorable safety profile. For example, certain phosphine derivatives were tested against breast cancer cell lines with promising results .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.
- Substituent Variations : Different substitutions on the phenyl rings can lead to variations in biological activity. For instance, modifications that increase electron density on the aromatic rings tend to reduce inhibitory effects on cholinesterases .
Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | This compound derivative | AChE Inhibition | 10.4 μM |
| Study 2 | Phosphine oxide derivative | Topoisomerase I Inhibition | Higher than CPT |
| Study 3 | Tricyclopropylphosphine derivative | PR Antagonist Activity | 0.54 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
